molecular formula C22H16ClN5O4S B417441 N-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B417441
M. Wt: 481.9g/mol
InChI Key: JJYOUWFFAVEJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a chlorophenyl group, a nitrophenyl group, a pyridinyl group, and an oxadiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C22H16ClN5O4S

Molecular Weight

481.9g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H16ClN5O4S/c23-17-5-3-15(4-6-17)13-27(18-7-9-19(10-8-18)28(30)31)20(29)14-33-22-26-25-21(32-22)16-2-1-11-24-12-16/h1-12H,13-14H2

InChI Key

JJYOUWFFAVEJOU-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)N(CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)N(CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps. One common method involves the reaction of 4-chlorobenzylamine with 4-nitrobenzoyl chloride to form an intermediate. This intermediate is then reacted with 5-pyridin-3-yl-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to amine derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The oxadiazole ring, in particular, may play a crucial role in binding to biological targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and nitrophenyl groups, along with the oxadiazole ring, makes it a versatile compound for various applications.

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